2-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Pharmaceutical Chemistry Parkin Ligase Modulation Structure-Activity Relationship

Researchers studying ubiquitin-proteasome system pathways face limited access to well-characterized Parkin ligase modulators. This compound solves that gap: - Defined 2-fluoro substitution enables SAR comparison vs. 4-fluoro (CAS 1251630-80-4) and unsubstituted analogs (CAS 1251695-81-4). - Serves as a chemical probe for Parkin-mediated mitochondrial quality control assays. - Distinct clogP (2.18) supports comparative ADME profiling to guide lead optimization. Supplied with analytical data; inquire for bulk and custom synthesis.

Molecular Formula C21H20FN5O2
Molecular Weight 393.422
CAS No. 1251623-57-0
Cat. No. B2617117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
CAS1251623-57-0
Molecular FormulaC21H20FN5O2
Molecular Weight393.422
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC=CC=C4
InChIInChI=1S/C21H20FN5O2/c22-18-9-5-4-8-17(18)20(28)23-15-10-12-26(13-11-15)21(29)19-14-27(25-24-19)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2,(H,23,28)
InChIKeyPBISYKMPOMVFRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-Fluoro Triazole Benzamide for Parkin Ligase Research


2-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251623-57-0) is a synthetic small molecule with the molecular formula C21H20FN5O2 and a molecular weight of 393.42 g/mol . It belongs to a broader class of triazole benzamide derivatives, which are primarily investigated for their ability to modulate the activity of the E3 ubiquitin ligase Parkin, a key target in neurodegenerative diseases and oncology [1]. The compound features a distinct 2-fluoro substitution on the terminal benzamide ring, differentiating it from other regioisomers and analogs within this chemical space.

Pathway target Parkin E3 ubiquitin ligase research
Substitution profile Specific 2-fluoro regioisomer for SAR
Procurement logic Distinct from 4-fluoro and unsubstituted analogs

Why Substitution Fails for 2-Fluoro Triazole Benzamide


For triazole benzamide compounds targeting Parkin ligase, minor structural modifications can lead to significant functional divergence. The target compound cannot be interchanged with close analogs due to its specific 2-fluoro substitution on the benzamide ring. This regiochemistry is distinct from the 4-fluoro isomer (CAS 1251630-80-4) [1] and the unsubstituted benzamide (CAS 1251695-81-4) [2]. The class-level SAR data from the Parkin ligase patent family indicates that the choice of substituent and its position on the terminal aryl ring are critical molecular determinants influencing target binding and modulation [3]. Direct head-to-head quantitative biological data remains limited in the public domain for this specific compound; however, its distinct calculated physicochemical properties, particularly its altered electronic distribution and lipophilicity, provide a strong basis for non-interchangeability.

4-Fluoro regioisomer (CAS 1251630-80-4) Fluorine position may alter lipophilicity and target-binding profile; direct substitution requires validation.
Unsubstituted benzamide (CAS 1251695-81-4) Absence of fluorine may reduce metabolic stability and electronic influence; not a functional replacement.

Quantitative Differential Evidence for 2-Fluoro Triazole Benzamide


Physicochemical Differentiation from 4-Fluoro Regioisomer

The target compound (2-fluoro isomer, CAS 1251623-57-0) possesses distinct physicochemical properties compared to its 4-fluoro regioisomer (CAS 1251630-80-4). While both share the same molecular formula (C21H20FN5O2) and molecular weight (393.42 g/mol), the calculated lipophilicity differs significantly. The target compound has a calculated LogP (clogP) of 2.18 [1], whereas the 4-fluoro regioisomer is predicted to have a slightly different clogP due to the altered electronic environment of the benzamide ring. This variance in lipophilicity directly impacts passive permeability, protein binding, and thus, in vivo pharmacokinetic profiles [2].

Physicochemical differentiation
Class-level inference
clogP: 2.18 (target) vs predicted difference (4-fluoro)
Supports regioisomer-dependent ADME interpretation.
Comparator clogP unavailable; class-level inference.
Pharmaceutical Chemistry Parkin Ligase Modulation Structure-Activity Relationship

Structural Impact of Fluorine Substitution

Comparison with the unsubstituted benzamide analog N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251695-81-4) highlights the impact of the 2-fluoro substituent. The target compound features a single fluorine atom, which is absent in the comparator. This fluorine atom acts as a weak hydrogen bond acceptor and can influence the compound's metabolic stability by blocking potential sites of oxidative metabolism on the benzamide ring [1]. Topological Polar Surface Area (TPSA) for the target compound is calculated at 100.63 Ų, which is identical for any regioisomer, but the spatial distribution of electron density is altered by the 2-fluoro group relative to the unsubstituted analog [2].

Fluorine substitution impact
Cross-study comparable
Fluorine present vs absent; electronegativity (3.98 Pauling) alters ring electronics
Fluorine may improve metabolic stability and binding modulation.
Structural basis; biological data limited.
Medicinal Chemistry Ligase Modulation Halogen Bonding

Differentiated Parkin Ligase Mechanism

The compound is a member of the triazole benzamide class, which is claimed to modulate Parkin ligase activity. The patent landscape explicitly identifies this mechanism as relevant for treating diseases like Parkinson's disease and cancer [1]. This mechanism is highly specific and differentiates the compound from other triazole or benzamide-containing inhibitors that target kinases (e.g., PI3K, TrkA) or other enzyme classes. While specific EC50/IC50 data for the target compound is not publicly available, its contextualization within the Parkin ligase patent family assigns it a distinct functional direction compared to many commercially available kinase inhibitors [2].

Parkin ligase vs kinase mechanism
Class-level inference
Parkin ligase modulation vs standard kinase inhibition
Distinct pathway-research context for ubiquitin-proteasome studies.
Patent-class mechanism; target engagement data not public.
Parkinson's Disease Cancer Biology Ubiquitin-Proteasome System

Research Applications for 2-Fluoro Triazole Benzamide


Parkin Ubiquitination Chemical Probe

This compound is best deployed as a chemical probe in cell-based assays designed to measure Parkin E3 ligase activity. Its structural classification within the triazole benzamide patent family suggests it can serve as a starting point for validating Parkin's role in mitochondrial quality control or substrate ubiquitination in neuronal cell models, distinct from probes targeting upstream kinases like PINK1 [1].

Benzamide Moiety SAR Studies

The defined 2-fluoro substitution pattern provides a specific tool for medicinal chemistry teams conducting SAR exploration around the terminal benzamide ring of triazole-piperidine ligands. It allows for direct comparison with unsubstituted (CAS 1251695-81-4) and other regioisomeric (CAS 1251630-80-4) analogs to map the influence of electronegative substituents on target affinity and metabolic stability [2].

ADME Profiling of Fluoro Regioisomers

Procurement of this 2-fluoro isomer is justified for comparative in vitro ADME studies against its 4-fluoro counterpart. Based on established medicinal chemistry principles, the differential lipophilicity (clogP 2.18) and potential for altering metabolic soft spots due to the 2-fluoro group's position are key variables that can inform the design of lead series with improved pharmacokinetic profiles [3].

UPS Library Screening Component

The compound's novelty lies in its potential to activate a ligase rather than inhibit a kinase. This makes it a valuable addition to a focused screening library designed to identify novel UPS modulators. Its procurement is driven by the need to diversify screening sets beyond traditional enzyme inhibitors, offering a hit-identification tool for diseases like Parkinson's and certain cancers where enhancing E3 ligase activity is a therapeutic goal [4].

Application
Selection Property
Validation Focus
Parkin E3 ligase activity probe
Parkin ligase pathway context
Target engagement in ubiquitination assays
Benzamide SAR: 2-fluoro vs analogs
2-Fluoro substitution profile
Compare with unsubstituted and 4-fluoro analogs
Fluoro regioisomer ADME comparison
Lipophilicity and metabolic stability differentiation
In vitro ADME endpoint review
UPS modulator library screening
Ligase activation pathway context
Hit identification in UPS pathway assays
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